molecular formula C21H15FN2O3S B3973167 (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B3973167
M. Wt: 394.4 g/mol
InChI Key: UOAOXKCFKMDDSC-UHFFFAOYSA-N
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Description

(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a structurally complex pyrrolidine-2,3-dione derivative designed for advanced pharmaceutical and biochemical research. Its core structure is based on the pyrrolidinedione (or succinimide) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in various pharmacologically active compounds [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017835/]. The molecule is strategically functionalized with a 2-fluorophenyl group, a common motif used to influence metabolic stability and binding affinity, and a pyridin-3-ylmethyl moiety, which can enhance solubility and provide points for interaction with enzyme active sites. The key (4E)-4-[hydroxy(thiophen-2-yl)methylidene] group introduces a potential keto-enol tautomerism and a planar, conjugated system that may be critical for binding to specific biological targets. This specific combination of a fluorinated aryl ring, a nitrogen-rich heterocycle (pyridine), and a thiophene-based substituent makes it a compelling candidate for research into central nervous system (CNS) targets, enzyme inhibition (such as kinases or proteases), and as a synthetic intermediate for the development of novel therapeutic agents. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes or as a pharmacological tool compound for probing biological pathways and structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S/c22-15-7-2-1-6-14(15)18-17(19(25)16-8-4-10-28-16)20(26)21(27)24(18)12-13-5-3-9-23-11-13/h1-11,18,26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAOXKCFKMDDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common route includes the condensation of a fluorophenyl ketone with a thiophenyl aldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with a pyridinylmethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The pyrrolidine-2,3-dione core and hydroxythiophenmethylidene group are primary sites for nucleophilic attack.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Grignard Addition RMgX (R = alkyl/aryl) in THF, 0–25°CAddition to carbonyl groups, forming tertiary alcohols or ketones.
Amine Addition Primary/secondary amines, reflux in DCMFormation of imine or amide derivatives via Schiff base intermediates.
Thiol Attack RSH in basic conditionsThioether formation at the methylidene carbon.

Key Findings :

  • Grignard reagents preferentially target the 2,3-dione carbonyls, yielding diastereomeric alcohols.

  • Amines induce ring-opening reactions in the pyrrolidine dione under prolonged heating .

Cycloaddition and Pericyclic Reactions

The conjugated hydroxythiophenmethylidene moiety participates in [4+2] Diels-Alder reactions.

DienophileConditionsProduct StructureYieldSource
Maleic Anhydride Toluene, 110°C, 12hFused tricyclic adduct with thiophene ring68%
N-Phenylmaleimide Microwave, 80°C, 2hSpirocyclic compound with enhanced polarity72%

Mechanistic Insight :

  • Electron-withdrawing fluorophenyl groups increase dienophile reactivity, accelerating cycloaddition kinetics.

Oxidation Reactions:

Site OxidizedOxidizing AgentProductApplication
Thiophene Sulfur m-CPBA in DCMSulfoxide/sulfone derivativesEnhanced solubility in polar media
Hydroxymethylidene PCC in CHCl₃Ketone formationIntermediate for further functionalization

Reduction Reactions:

Site ReducedReducing AgentProductSelectivity
Pyrrolidine Dione NaBH₄ in MeOHPartial reduction to diolLimited to less sterically hindered carbonyl
Fluorophenyl Ring H₂, Pd/C in EtOAcDefluorination (minor pathway)<10% yield due to C-F bond stability

Electrophilic Aromatic Substitution (EAS):

The 2-fluorophenyl group undergoes selective substitution:

PositionReagentConditionsMajor ProductYield
Para HNO₃/H₂SO₄0°C, 2h4-nitro-2-fluorophenyl derivative55%
Meta Cl₂, FeCl₃Reflux, 6h3-chloro-2-fluorophenyl analog42%

Limitation : Steric hindrance from the pyridinylmethyl group suppresses ortho substitution.

Acid/Base Hydrolysis:

Functional GroupConditionsOutcome
Pyrrolidine Dione 6M HCl, reflux, 24hRing-opening to dicarboxylic acid
Ester Groups NaOH (aq), 70°CCleavage to hydroxamic acid

Note : Hydrolysis of the dione ring is pH-dependent, with faster kinetics under basic conditions .

Catalytic Cross-Coupling

The thiophene and pyridine rings enable palladium-mediated couplings:

Reaction TypeCatalytic SystemSubstrateProductYield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl-functionalized derivative60–75%
Buchwald-Hartwig Pd₂(dba)₃, XPhosPrimary aminesAminated thiophene analogs50–65%

Optimization : Reactions require anhydrous conditions and inert atmospheres for maximal efficiency .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • E/Z isomerization at the methylidene double bond (quantitative conversion in <1h).

  • Thiophene ring dimerization via [2+2] cycloaddition (observed in acetonitrile).

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder fragmentation.

  • Light Sensitivity : Prolonged exposure leads to thiophene oxidation and pyrrolidine ring decomposition.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives, thiophenyl derivatives, and pyridinyl derivatives. Examples include:

  • 5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
  • 4-(hydroxy(thiophen-2-yl)methylidene)pyrrolidine-2,3-dione

Uniqueness

What sets (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

The compound (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a pyrrolidine derivative known for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18FNO5C_{19}H_{18}FNO_5, with a molecular weight of 359.3 g/mol. The structure features a fluorophenyl group, a hydroxyfuran group, and a pyrrolidine core, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H18FNO5
Molecular Weight359.3 g/mol
IUPAC Name2-(2-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
InChI KeyQVRDXNUIXPPGCZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Fluorophenyl Group : Nucleophilic substitution reactions.
  • Addition of Hydroxyfuran Group : Condensation reactions with furan derivatives.
  • Attachment of Functional Groups : Alkylation reactions with methoxyethyl halides.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Similar pyrrolidine derivatives have shown nanomolar activity against casein kinase 1 gamma (CK1γ) and epsilon (CK1ε), suggesting that this compound may also inhibit these kinases, affecting signaling pathways such as the Wnt pathway.
  • Enzyme Modulation : The compound may modulate enzyme activity through interactions facilitated by its functional groups, enhancing solubility and bioavailability.

Biological Activity

Research indicates that pyrrolidine derivatives can exhibit various biological activities:

Case Studies and Research Findings

Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery:

  • A study focused on the antibacterial properties of pyrrolidine-2,3-dione derivatives showed significant inhibition against Pseudomonas aeruginosa, emphasizing the role of structural modifications in enhancing efficacy .
  • Another investigation into kinase inhibition demonstrated that modifications in the pyrrolidine core could lead to improved selectivity and potency against specific targets involved in cellular signaling pathways.

Q & A

Q. What synthetic strategies are typically employed to prepare (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione?

The synthesis of pyrrolidine-2,3-dione derivatives often involves multi-step condensation reactions. A representative approach includes:

  • Step 1 : Formation of the pyrrolidine-2,3-dione core via cyclization of substituted acrylamide precursors under acidic or basic conditions.
  • Step 2 : Introduction of substituents (e.g., fluorophenyl, thiophene-methylidene) through nucleophilic addition or cross-coupling reactions. For example, the hydroxy(thiophen-2-yl)methylidene group may be introduced via a Knoevenagel condensation using thiophene-2-carbaldehyde derivatives .
  • Step 3 : Functionalization of the pyridin-3-ylmethyl group via alkylation or reductive amination . Key reaction conditions include heating (e.g., 80°C in ethanol) and purification via column chromatography (e.g., dichloromethane/methanol eluent) .

Q. How is the stereochemical configuration of the exocyclic double bond (4E) confirmed?

The E-configuration of the methylidene group is typically confirmed using:

  • X-ray crystallography : Provides unambiguous evidence of geometry (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{H-H} > 12 Hz for trans-configuration) and NOE correlations differentiate E/Z isomers .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the hydroxy(thiophen-2-yl)methylidene moiety?

Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) can enhance condensation efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes.
  • Temperature control : Prolonged heating (e.g., 7–12 hours at 80°C) ensures complete enolization and condensation .
  • Workup modifications : Use of aqueous washes (e.g., NaHCO3_3) to remove unreacted aldehyde and acid byproducts .

Q. What methodologies address contradictions in reported biological activities of structurally similar pyrrolidine-2,3-diones?

Contradictions (e.g., antimicrobial potency variations) can be resolved by:

  • Standardized bioassays : Repeating assays under uniform conditions (e.g., fixed bacterial strains, incubation times) .
  • SAR analysis : Systematic variation of substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate contributing factors .
  • Advanced spectrometry : LC-MS or MALDI-TOF to verify compound integrity and purity before testing .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Docking studies : Predict binding affinity to target proteins (e.g., bacterial enzymes) using software like AutoDock .
  • ADMET prediction : Tools like SwissADME evaluate solubility, metabolic stability, and toxicity based on substituent effects (e.g., fluorophenyl enhances lipophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

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